1,2,3,5,6,7-Hexahydro-s-indacene

Overview

Description

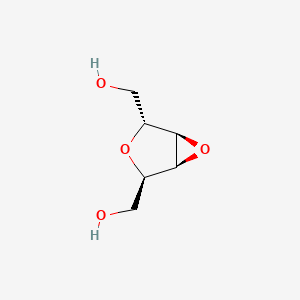

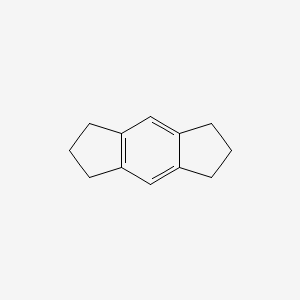

1,2,3,5,6,7-Hexahydro-s-indacene is an organic compound with the molecular formula C12H14 It is a polycyclic hydrocarbon that belongs to the indacene family This compound is characterized by its unique structure, which consists of a fused ring system with six hydrogen atoms added to the indacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydro-s-indacene can be achieved through several methods. One common approach involves the hydrogenation of s-indacene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures. The reaction proceeds as follows:

[ \text{s-Indacene} + 3H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the complete hydrogenation of the indacene core while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydro-s-indacene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,3,5,6,7-Hexahydro-s-indacene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydro-s-indacene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reaction conditions and reagents used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.

Comparison with Similar Compounds

1,2,3,5,6,7-Hexahydro-s-indacene can be compared with other similar compounds, such as:

s-Indacene: The parent compound without hydrogenation. It has a more aromatic character and different reactivity.

1,2,3,6,7,8-Hexahydro-as-indacene: A similar compound with a different hydrogenation pattern, leading to variations in chemical properties and reactivity.

Tetrahydro-s-indacene: A partially hydrogenated derivative with different chemical and physical properties.

The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197806 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-52-3 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1,2,3,5,6,7-Hexahydro-s-indacene?

A: this compound is a fused bicyclic hydrocarbon composed of two cyclopentane rings sharing a common bond, resulting in a central five-membered ring fused with two cyclohexane rings. This unique structure serves as a versatile scaffold for creating diverse molecular architectures. []

Q2: Can you provide examples of how the structure of this compound derivatives has been modified to explore structure-activity relationships?

A: Researchers studying MCC950, an inhibitor of the NLRP3 inflammasome containing a this compound moiety, explored the impact of hydroxylation at different positions on the hexahydroindacene ring. They synthesized three possible regioisomers of the major human metabolite of MCC950 and assessed their inhibitory activity against NLRP3-induced IL-1β production in human macrophages. [] This study demonstrated the significance of the hexahydroindacene moiety for the activity and provided insights into the structure-activity relationship.

Q3: Are there any specific applications of this compound derivatives in supramolecular chemistry?

A: Yes, the unique structural features of this compound make it a promising building block in supramolecular chemistry. Studies have demonstrated its potential to assemble into macrocycles with directionally persistent peri-substitution. [] These macrocycles could find applications in host-guest chemistry, molecular recognition, and the development of novel materials.

Q4: How has this compound been utilized as a key intermediate in total synthesis?

A: Researchers have successfully employed this compound derivatives as key intermediates in the total synthesis of complex natural products. For instance, the compound methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has been identified as a crucial intermediate in the synthesis of Illudinine, a natural product with potential medicinal properties. [, ]

Q5: Can you elaborate on the synthetic strategies employed for the preparation of this compound derivatives?

A: Various synthetic approaches have been developed for the preparation of this compound derivatives. One approach involves the palladium-catalyzed triple cyclization of 2,7-alkadiynylic carbonates with allenes bearing a carbon nucleophile. This elegant strategy allows for the efficient construction of the fused tricyclic system in a single step. [] Another method utilizes a novel synthesis route involving a sulfonamide derivative and a hexahydro-s-indacene isocyanate, resulting in an anti-inflammatory agent. [] Additionally, researchers have explored the use of indanones as starting materials, converting them to isoquinolines, which can then be further elaborated into this compound derivatives. []

Q6: Have there been any crystallographic studies conducted on this compound derivatives?

A: Yes, several crystal structures of this compound derivatives have been reported, providing valuable insights into their conformational preferences and intermolecular interactions. For instance, the crystal structure of 2,6-diisocyano-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic acid diethyl ester revealed a distorted five-membered ring adopting an envelope conformation. The molecular packing in the crystal lattice was stabilized by C-H…O hydrogen bonding interactions. [] Crystallographic analyses of other derivatives have also been reported, providing valuable structural information for understanding their properties and reactivity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one](/img/structure/B1206284.png)